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Compound Focus: Tiagabine Hydrochloride

CAS No.: 145821-59-6

Cat. No.: S545321

Identified Metabolites of Tiagabine

The table below summarizes the metabolites of tiagabine mentioned across the research literature.

) Metabolic o o
Metabolite Name Notes on Characterization & Activity
Pathway
5-Oxotiagabine [1] Thiophene ring Specifically identified, but stated to not contribute to
oxidation the pharmacodynamics of tiagabine. [1]
Glucuronide Glucuronidation Mentioned as a pathway; exact structure(s) not
Conjugate(s) [1] specified in results.
At least two other Not specified Noted as having been detected but not yet identified.

metabolites [1]

Analytical Methodology for Metabolite Assay

While the identified literature does not contain a protocol for broad metabolite identification, it does provide

a detailed method for quantifying tiagabine itself in serum, which could form the basis of an analytical
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workflow.

A published gas chromatography-mass spectrometry (GC-MS) method is suitable for the therapeutic drug
monitoring of tiagabine and could be adapted for metabolic studies. [2] Key steps of the protocol are outlined

below:

¢ 1. Sample Preparation: Liquid-liquid extraction of tiagabine and an internal standard (its
desmethylated analogue) from serum using an ethyl ether-isobutanol (98:2) mixture. [2]
e 2. Derivatization: The compounds are methylated in the organic phase using a diazomethane
derivative in the presence of methanol. [2]
¢ 3. Instrumental Analysis:
o Separation: The derivatized extracts are chromatographed on a crosslinked phenyl methyl
siloxane capillary column. [2]
o Detection & Quantification: Detection is performed by mass fragmentometry at m/z = 156.
The assay showed no interference from other common antiepileptic drugs or their metabolites.
[2]
e 4. Assay Performance:
o Limit of Quantification: 5 ng/mL. [2]
o Precision & Accuracy: Found to be suitable for therapeutic drug monitoring. [2]

Experimental Workflow for Metabolite Profiling

Based on the available information, here is a logical workflow you could follow for a more comprehensive

metabolite identification study. The diagram below visualizes this process.
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Key Information Gaps and Troubleshooting

Your research efforts should be aware of the following specific limitations in the current public data:
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¢ Incomplete Metabolic Profile: The most significant gap is the lack of identity for at least two known
metabolites. [1] Your work could focus on isolating and characterizing these unknowns.

e Limited Structural Details: Available sources do not provide chemical structures, mass spectra, or
chromatographic retention times for the metabolites beyond the basic information for 5-oxotiagabine.

¢ Analytical Technique Limitation: The described GC-MS method requires a derivatization step. [2]
Modern metabolite identification often uses LC-MSIMS with high-resolution mass spectrometry, which
can analyze compounds directly from biological fluids and provide more detailed structural
information via MS2 spectra.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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